An In-depth Technical Guide to N2-Fmoc-N2,N5-dimethyl-L-glutamine: A Key Building Block for Advanced Peptide Therapeutics
An In-depth Technical Guide to N2-Fmoc-N2,N5-dimethyl-L-glutamine: A Key Building Block for Advanced Peptide Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Importance of N-Methylated Peptides
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, offering high specificity and potency with lower toxicity compared to small molecules. However, their application has historically been limited by poor metabolic stability and low oral bioavailability. A key strategy to overcome these hurdles is the site-specific N-methylation of the peptide backbone. The incorporation of N-methylated amino acids, such as N2-Fmoc-N2,N5-dimethyl-L-glutamine, can significantly enhance the pharmacokinetic properties of peptide drug candidates.
N-methylation introduces a methyl group to the amide nitrogen of the peptide bond, which imparts several advantageous properties. This modification can increase resistance to enzymatic degradation by proteases, a major pathway of peptide clearance in vivo.[1] Furthermore, N-methylation can improve membrane permeability by reducing the hydrogen-bonding capacity of the peptide backbone, a crucial factor for oral absorption and cell penetration. The steric hindrance introduced by the methyl group also restricts the conformational flexibility of the peptide, which can lead to a more defined three-dimensional structure, potentially increasing receptor affinity and selectivity.
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of N2-Fmoc-N2,N5-dimethyl-L-glutamine, a specialized building block for the synthesis of advanced N-methylated peptides.
Physicochemical Properties of N2-Fmoc-N2,N5-dimethyl-L-glutamine
A thorough understanding of the physicochemical properties of N2-Fmoc-N2,N5-dimethyl-L-glutamine is essential for its effective handling, storage, and application in peptide synthesis.
| Property | Value | Source |
| CAS Number | 2255321-27-6 | [2] |
| Molecular Formula | C22H24N2O5 | [2] |
| Molecular Weight | 396.44 g/mol | [2] |
| IUPAC Name | N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N2,N5-dimethyl-L-glutamine | [2] |
| Appearance | White to off-white solid (Expected) | General knowledge |
| Purity | Typically ≥95% | [2] |
| Solubility | Soluble in polar aprotic solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Limited solubility in non-polar organic solvents and water. | [3][4] |
| Storage | Store at 2-8°C, protected from light and moisture. | [5] |
SMILES: O=C(NC)CCN(C(OCC1C2=C(C3=C1C=CC=C3)C=CC=C2)=O)C[2]
Synthesis of N2-Fmoc-N2,N5-dimethyl-L-glutamine
The synthesis of N2-Fmoc-N2,N5-dimethyl-L-glutamine involves a multi-step process starting from L-glutamine. A plausible synthetic route is outlined below, based on established methods for the N-methylation of amino acids.
Figure 1: Plausible synthetic route for N2-Fmoc-N2,N5-dimethyl-L-glutamine.
Experimental Protocol:
Step 1: Synthesis of Fmoc-L-Glutamine
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Dissolve L-glutamine in a 10% aqueous sodium bicarbonate solution.
-
Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) in dioxane dropwise while maintaining the pH at 8.5-9.0 with the addition of sodium bicarbonate.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the aqueous solution with 1N HCl to pH 2-3 and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-L-glutamine.
Step 2: Synthesis of Fmoc-N5-methyl-L-glutamine
-
Protect the α-carboxylic acid of Fmoc-L-glutamine, for example, as a benzyl ester.
-
Treat the protected amino acid with a suitable base (e.g., sodium hydride) in an anhydrous solvent like DMF.
-
Add methyl iodide and stir the reaction mixture until completion.
-
Quench the reaction and remove the protecting group from the α-carboxylic acid (e.g., by hydrogenolysis for a benzyl ester) to yield Fmoc-N5-methyl-L-glutamine.
Step 3: Synthesis of N2-Fmoc-N2,N5-dimethyl-L-glutamine
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Dissolve Fmoc-N5-methyl-L-glutamine in a suitable solvent mixture such as methanol/water.
-
Add an aqueous solution of formaldehyde.
-
Slowly add sodium cyanoborohydride (NaBH3CN) while maintaining the pH between 6 and 7.
-
Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
-
Purify the final product by column chromatography to obtain N2-Fmoc-N2,N5-dimethyl-L-glutamine.
Analytical Characterization
The identity and purity of N2-Fmoc-N2,N5-dimethyl-L-glutamine should be confirmed using a combination of analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the Fmoc group (aromatic protons), the glutamine backbone protons (α-CH, β-CH2, γ-CH2), and the two N-methyl groups (singlets). The integration of these peaks should be consistent with the molecular structure. |
| ¹³C NMR | The spectrum should display the expected number of carbon signals corresponding to the Fmoc group, the glutamine side chain, the carbonyl carbons, and the two N-methyl carbons. |
| Mass Spectrometry (ESI-MS) | The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 397.44. |
| High-Performance Liquid Chromatography (HPLC) | A reverse-phase HPLC analysis should show a single major peak, indicating a high degree of purity (typically >95%). |
Applications in Solid-Phase Peptide Synthesis (SPPS)
N2-Fmoc-N2,N5-dimethyl-L-glutamine is a valuable building block for the incorporation of N-methylated glutamine residues into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The presence of the N-methyl group on the α-amino group presents a steric hindrance that necessitates modified coupling protocols.
Figure 2: General workflow for incorporating N2-Fmoc-N2,N5-dimethyl-L-glutamine in SPPS.
Detailed SPPS Coupling Protocol:
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Resin Swelling: Swell the solid support (e.g., Rink Amide resin for C-terminal amides) in DMF for at least 30 minutes.
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Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-piperidine adduct.
-
Coupling of N2-Fmoc-N2,N5-dimethyl-L-glutamine:
-
Pre-activate a solution of N2-Fmoc-N2,N5-dimethyl-L-glutamine (2-4 equivalents relative to resin loading) with a suitable coupling reagent and a base in DMF. Due to the steric hindrance of the N-methyl group, stronger coupling reagents such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are recommended over standard carbodiimide reagents.[6][7] Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test (which will be negative for the secondary amine) or the chloranil test.
-
-
Washing: After complete coupling, wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.
Safety and Handling
As with all chemical reagents, N2-Fmoc-N2,N5-dimethyl-L-glutamine and the associated reagents for its synthesis and use in SPPS should be handled with appropriate safety precautions in a well-ventilated laboratory.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
N2-Fmoc-N2,N5-dimethyl-L-glutamine is a specialized and valuable building block for the synthesis of N-methylated peptides with enhanced therapeutic potential. Its incorporation can significantly improve the metabolic stability and pharmacokinetic properties of peptide-based drug candidates. While its use in SPPS requires optimized coupling protocols to overcome steric hindrance, the potential benefits for drug development make it an important tool for medicinal chemists and peptide scientists. This guide provides a foundational understanding of the properties, synthesis, and applications of this compound to aid researchers in its effective utilization.
References
Sources
- 1. athenaeum.uiw.edu [athenaeum.uiw.edu]
- 2. Characterization of N,N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. chem.uci.edu [chem.uci.edu]
